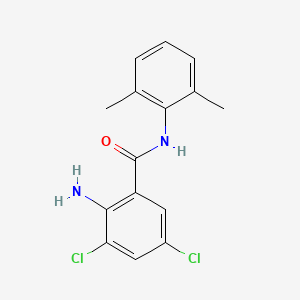

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as benzenesulfonyl compounds .

Synthesis Analysis

The synthesis of similar compounds involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C . This affords a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H6Cl2N2O . The InChI code for this compound is 1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds . The elemental analysis of a similar compound yielded the following results: C 61.19, H 4.42, N 4.76 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.041 . The compound is a white powder .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Anticonvulsant Activity : 2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide has been evaluated for its anticonvulsant activity. Studies have demonstrated its effectiveness in several animal models, showing potential as a new anticonvulsant agent. For example, its derivatives were found to be superior to phenytoin in maximal electroshock seizure tests, although they were inactive in other seizure models such as subcutaneous metrazol-induced seizures. This indicates a specific anticonvulsant profile that may be beneficial for certain types of epilepsy (Lambert et al., 1995).

Herbicidal Activity : A derivative, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, was identified as part of a group of benzamides that are herbicidally active on annual and perennial grasses, suggesting potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Antimicrobial Activities : Compounds related to this compound have been synthesized and evaluated for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural and Spectroscopic Studies

- Crystal Structure Analysis : Crystallographic studies have been conducted on this compound and its derivatives to understand their molecular structure and potential interactions. These studies provide insights into the conformations, hydrogen bonding patterns, and overall molecular geometry that could influence their biological activity and chemical properties (Gowda et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds interact with various proteins and enzymes in the body, which play a crucial role in their mechanism of action .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cells .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to downstream effects that can alter cellular functions .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds are known to induce various molecular and cellular effects based on their interaction with their targets .

Propiedades

IUPAC Name |

2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-8-4-3-5-9(2)14(8)19-15(20)11-6-10(16)7-12(17)13(11)18/h3-7H,18H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWSUKSDKCJIBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2603860.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2603867.png)

![2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2603869.png)

![1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2603873.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B2603877.png)